molecular formula C20H27ClN6O2S B11244017 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11244017
M. Wt: 451.0 g/mol
InChI Key: RGYDWAQEXVGYDL-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzenesulfonyl group. The final step involves the formation of the pyrimidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
  • 2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Uniqueness

Compared to similar compounds, 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE exhibits unique properties due to the presence of the chlorobenzenesulfonyl group. This group can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C20H27ClN6O2S

Molecular Weight

451.0 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C20H27ClN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3

InChI Key

RGYDWAQEXVGYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C

Origin of Product

United States

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